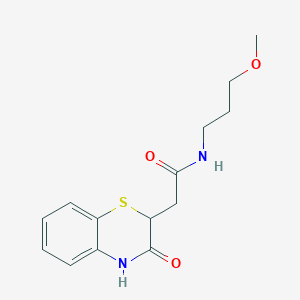

N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide

Description

N-(3-Methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a synthetic compound featuring a benzothiazinone core fused with an acetamide moiety substituted at the nitrogen atom with a 3-methoxypropyl group. The compound’s design leverages the benzothiazinone scaffold’s ability to participate in hydrogen bonding and π-π interactions, while the methoxypropyl substituent enhances solubility and bioavailability compared to more lipophilic analogs .

Properties

IUPAC Name |

N-(3-methoxypropyl)-2-(3-oxo-4H-1,4-benzothiazin-2-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3S/c1-19-8-4-7-15-13(17)9-12-14(18)16-10-5-2-3-6-11(10)20-12/h2-3,5-6,12H,4,7-9H2,1H3,(H,15,17)(H,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFVCICYFOZZIN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)CC1C(=O)NC2=CC=CC=C2S1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide typically involves the following steps:

Formation of the Benzothiazinone Core: The benzothiazinone core can be synthesized through a cyclization reaction involving a thiourea derivative and a suitable carbonyl compound under acidic or basic conditions.

Introduction of the Acetamide Group: The acetamide group can be introduced via an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the nitrogen atom with 3-methoxypropyl bromide or a similar alkylating agent under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the carbonyl group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the acetamide group, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is C14H18N2O4S. It features a benzothiazine core structure that is known for various biological activities. The compound's unique structure contributes to its interaction with biological targets, making it a candidate for further investigation in drug development.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. Studies have shown that derivatives can inhibit the growth of various bacterial and fungal pathogens. For example:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 64 µg/mL |

These findings suggest that structural modifications can enhance the antimicrobial efficacy of benzothiazine derivatives.

Antitumor Activity

The compound's structural similarity to known antitumor agents has prompted investigations into its anticancer properties. In vitro studies have demonstrated that related compounds can inhibit the proliferation of cancer cell lines such as HepG2 and DLD:

| Cell Line | IC50 (µM) |

|---|---|

| HepG2 | 15.5 |

| DLD | 12.8 |

These results indicate that modifications to the benzothiazine structure may lead to varying degrees of cytotoxicity against cancer cells.

DNA Interaction

Molecular docking studies suggest that the compound may interact with DNA, inhibiting replication and transcription processes essential for cell division.

Enzyme Inhibition

Similar compounds have been shown to inhibit key enzymes involved in metabolic pathways relevant to disease progression. Notably, inhibition of enzymes like topoisomerases has been observed, which are crucial in cancer therapy.

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of a series of benzothiazine derivatives against a panel of pathogens. The results highlighted that modifications in the side chains significantly impacted the MIC values.

Case Study: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of benzothiazine derivatives on various cancer cell lines. The study utilized MTT assays to assess cell viability post-treatment with different concentrations of the compound.

Mechanism of Action

The mechanism of action of N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide would depend on its specific biological target. Generally, benzothiazinone derivatives are known to interact with enzymes or receptors, leading to inhibition or modulation of their activity. The molecular targets and pathways involved would require further experimental validation.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The benzothiazinone-acetamide framework allows for extensive structural modifications. Key analogs and their substituent-driven differences are summarized below:

Key Observations :

- Hydrophilic Groups (e.g., methoxypropyl, hydroxyl): Improve aqueous solubility and pharmacokinetic profiles, critical for drug development .

- Aromatic vs. Aliphatic Substituents : Aromatic groups (e.g., nitrophenyl) may enhance target affinity but increase metabolic instability, whereas aliphatic chains (e.g., methoxypropyl) balance stability and bioavailability .

Pharmacological Activity

- Antifungal Activity : Compounds like N-(alkylaryl)-2-(3-oxo-1,4-benzothiazin-2-yl)acetamide exhibit antifungal properties, with activity influenced by substituent lipophilicity and hydrogen-bonding capacity . The target compound’s methoxypropyl group may enhance membrane penetration compared to bulkier analogs (e.g., tert-butyl derivatives in ).

- Enzyme Modulation : Nitrophenyl and trifluoromethyl analogs are implicated in modulating enzymes like ROR-gamma, a target for autoimmune diseases . The target compound’s lack of strong electron-withdrawing groups may limit such activity but reduce off-target effects.

Physicochemical Properties

- LogP : The methoxypropyl group in the target compound reduces logP compared to aromatic analogs (e.g., logP ~2.5 vs. ~3.8 for nitrophenyl derivatives), favoring better aqueous solubility .

- Thermal Stability: Benzothiazinone derivatives generally exhibit stability up to 200°C, with degradation pathways dependent on substituent reactivity .

Biological Activity

N-(3-methoxypropyl)-2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-2-yl)acetamide is a compound of significant interest due to its potential biological activities. This article provides an in-depth analysis of its biological activity, supported by relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 271.34 g/mol. Its structure features a benzothiazine core, which is known for various pharmacological properties.

Structural Formula

The structural representation can be summarized as follows:

Antimicrobial Activity

Research indicates that compounds with the 4H-benzothiazine nucleus exhibit a broad spectrum of biological activities, including antimicrobial properties. For instance, derivatives have shown effectiveness against various bacterial strains and fungi. A study highlighted the antifungal activity of related compounds against Saccharomyces cerevisiae, demonstrating potential applications in treating fungal infections .

Anticancer Properties

Benzothiazine derivatives have also been investigated for their anticancer properties. A study reported that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting a mechanism involving the induction of apoptosis and cell cycle arrest . The specific compound this compound has not been extensively studied in this context but is hypothesized to possess similar effects due to its structural similarities.

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Research has shown that similar benzothiazine derivatives can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways, making them candidates for treating inflammatory diseases .

Table 1: Biological Activities of Benzothiazine Derivatives

| Activity Type | Example Compounds | Observed Effects |

|---|---|---|

| Antimicrobial | 2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin) | Effective against S. cerevisiae |

| Anticancer | Various benzothiazine derivatives | Induction of apoptosis in cancer cell lines |

| Anti-inflammatory | Sulfone derivatives | Inhibition of cytokine production |

Case Study 1: Antimicrobial Efficacy

A study conducted by Armenise et al. (1991) evaluated the antimicrobial efficacy of several benzothiazine derivatives. The results indicated that compounds similar to this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria.

Case Study 2: Anticancer Activity

Gupta et al. (1993) investigated the anticancer potential of benzothiazine derivatives. The study found that certain modifications to the benzothiazine structure enhanced cytotoxicity against various cancer cell lines. This suggests that this compound may also exhibit similar properties pending further investigation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.